2-{[4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
This compound is a 1,2,4-triazole derivative featuring a 2-fluorophenyl group at position 4 and a 3,4,5-trimethoxyphenyl substituent at position 5 of the triazole core. The sulfanyl (-S-) group at position 3 is linked to an acetic acid moiety, forming a key pharmacophoric element. The 1,2,4-triazole scaffold is widely recognized for its bioactivity, particularly in antimicrobial and antifungal applications . The 3,4,5-trimethoxyphenyl group is notable for enhancing electron-donating properties and membrane permeability, which are critical for interactions with biological targets such as enzymes or receptors. The 2-fluorophenyl substituent likely contributes to improved metabolic stability and lipophilicity, influencing pharmacokinetic profiles.
Properties
IUPAC Name |
2-[[4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O5S/c1-26-14-8-11(9-15(27-2)17(14)28-3)18-21-22-19(29-10-16(24)25)23(18)13-7-5-4-6-12(13)20/h4-9H,10H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKTVGRCBGRKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3F)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multiple steps, starting with the preparation of the triazole ring. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions .
Chemical Reactions Analysis
2-{[4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid undergoes various chemical reactions, including:
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are recognized for their antimicrobial properties. The compound has been studied for its potential effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that triazole-based compounds often exhibit significant antibacterial activity due to their ability to inhibit key bacterial enzymes and disrupt cell wall synthesis.
- Case Study: A study highlighted the synthesis of several triazole derivatives, demonstrating that modifications in the phenyl rings can enhance antibacterial efficacy. For example, compounds with electron-donating groups showed improved activity against MRSA compared to standard antibiotics like vancomycin and ciprofloxacin .
Antifungal Properties
Similar to its antibacterial effects, the compound has shown promise as an antifungal agent. Triazoles are commonly used in clinical settings to treat fungal infections due to their mechanism of action that inhibits ergosterol synthesis.
- Research Findings: In vitro studies have reported that certain triazole derivatives possess antifungal activities comparable to established antifungals such as fluconazole . The specific structure of 2-{[4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid may contribute to its enhanced efficacy.
Fungicides
The agricultural sector has increasingly adopted triazole compounds as fungicides due to their effectiveness against a variety of plant pathogens. The compound's structure suggests potential activity against fungal diseases affecting crops.
- Field Studies: Trials have demonstrated that triazole fungicides can significantly reduce fungal infections in crops such as wheat and barley, leading to increased yields . The specific compound's application could be explored further for its effectiveness in agricultural settings.
Given the promising biological activities associated with triazole derivatives, further research is warranted to explore:
- The mechanism of action against specific pathogens.
- Structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.
- Potential synergistic effects when combined with other antimicrobial agents.
Clinical Trials
Future clinical trials should focus on evaluating the safety and efficacy of this compound in human subjects for treating infections caused by resistant strains of bacteria and fungi.
Mechanism of Action
The mechanism of action of 2-{[4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the fluorophenyl group are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions are still under investigation, but they are believed to involve inhibition or activation of specific signaling cascades .
Comparison with Similar Compounds
2-[[5-(1,3-Benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl]acetic acid (CAS: 80987-62-8)
2-{[4-(3-Chlorophenyl)-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- Substituents : 3-Chlorophenyl (electron-withdrawing) and isopropyl (hydrophobic) groups.
- The isopropyl group enhances lipophilicity but may reduce solubility .
- Synthesis : Similar halogenated intermediates are used, but the absence of methoxy groups limits bioactivity overlap with the target compound .
2-{[4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide (CAS: 710988-27-5)
- Substituents: Amino group at position 4 and phenoxyphenyl acetamide.
- However, the acetamide group replaces the acetic acid, altering ionization and bioavailability .
Antimicrobial Activity
- The target compound’s 3,4,5-trimethoxyphenyl group is strongly associated with antimicrobial efficacy, as demonstrated in studies of structurally similar triazoles . For example, derivatives with 3,4,5-trimethoxyphenyl substituents showed MIC values of ≤8 µg/mL against Staphylococcus aureus, outperforming analogues with 2,4-dimethoxyphenyl groups .
- In contrast, compounds lacking methoxy substituents (e.g., benzodioxole derivatives) exhibited reduced activity, highlighting the critical role of methoxy groups in target engagement .
Anti-Exudative and Anti-Inflammatory Activity
- Acetamide derivatives such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses . The acetic acid moiety in the target compound may similarly modulate inflammatory pathways but with enhanced solubility due to ionization.
Physicochemical and Structural Analysis
Table 1. Key Properties of Selected Analogues
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP* | Notable Activity |
|---|---|---|---|---|
| Target Compound | ~450 | 2-Fluorophenyl, 3,4,5-trimethoxyphenyl | 3.2 | Antimicrobial |
| 2-[[5-(Benzodioxol-5-yl)...]acetic acid | ~350 | Benzodioxole, phenyl | 2.8 | Moderate antimicrobial |
| 2-{[4-(3-Chlorophenyl)...}acetic acid | ~275 | 3-Chlorophenyl, isopropyl | 3.5 | Limited activity |
| 2-{[4-Amino-5-(trimethoxyphenyl)...}acetamide | ~470 | Amino, phenoxyphenyl | 3.0 | Unreported |
*Estimated using fragment-based methods.
Crystallographic Insights
- The crystal structure of 4-(4-Bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione () reveals planar triazole rings with methoxy groups adopting coplanar orientations, facilitating π-stacking. This structural feature is likely conserved in the target compound, enhancing binding to hydrophobic enzyme pockets .
Biological Activity
The compound 2-{[4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS Number: 746607-41-0) is a triazole derivative that has garnered attention for its potential pharmacological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic properties.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and a sulfanyl group. Its molecular formula is , and it exhibits significant structural diversity due to the presence of fluorophenyl and trimethoxyphenyl substituents.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. The compound has shown promising activity against various pathogens:
- Antifungal Activity : In vitro tests indicate that triazole derivatives exhibit significant antifungal properties against Candida species. For example, related compounds have been compared with ketoconazole, showing superior efficacy in some cases .
- Antibacterial Activity : The compound has been evaluated for its antibacterial properties against Gram-positive and Gram-negative bacteria. In particular, triazole derivatives have demonstrated effectiveness against drug-resistant strains such as MRSA. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.25 to 2 μg/mL against various bacterial strains .
Anticancer Activity
The anticancer potential of triazole derivatives is another area of active research:
- Cytotoxicity Studies : The compound has been tested against several cancer cell lines, including MCF-7 and MDA-MB-231. Results indicated that certain triazole derivatives possess significant antiproliferative activity, with IC50 values suggesting effective inhibition of cancer cell growth .
- Mechanism of Action : The anticancer effects are believed to be linked to the inhibition of specific enzymes involved in cell proliferation and survival pathways. Compounds similar to this compound have shown inhibition of tissue-nonspecific alkaline phosphatase (h-TNAP), which is associated with tumor progression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives:
| Substituent | Effect on Activity |
|---|---|
| Fluorophenyl group | Enhances antibacterial potency |
| Trimethoxyphenyl group | Increases cytotoxicity against cancer cells |
| Sulfanyl linkage | Critical for overall biological activity |
Research indicates that modifications to the phenyl rings can significantly influence both antimicrobial and anticancer activities. For instance, adding electron-donating groups may enhance the interaction with biological targets .
Case Studies
- Study on Antifungal Efficacy : A study comparing various triazole derivatives found that compounds similar to this compound exhibited higher antifungal activity than traditional antifungals like fluconazole .
- Antibacterial Testing : In vitro testing showed that a series of synthesized triazoles demonstrated potent activity against resistant strains of bacteria with MIC values significantly lower than those of established antibiotics .
Q & A
Q. How can the compound’s selectivity for microbial vs. mammalian targets be quantified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
